2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate
Description
Properties
CAS No. |
917598-71-1 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2,4-dioxopentan-3-yl N-acetylethanimidate |
InChI |
InChI=1S/C9H13NO4/c1-5(11)9(6(2)12)14-8(4)10-7(3)13/h9H,1-4H3 |
InChI Key |
FOWAWIHILVDHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)OC(=NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Acetic Anhydride and 2,4-Dioxopentan-3-amine
-
- Acetic anhydride
- 2,4-Dioxopentan-3-amine
- Organic solvent (e.g., dichloromethane)
-
- Dissolve 2,4-Dioxopentan-3-amine in dichloromethane.
- Slowly add acetic anhydride while stirring at room temperature.
- Allow the reaction to proceed for several hours.
- Quench the reaction with water and extract the product using an organic phase.
- Purify the crude product via column chromatography.
Yield and Characterization:
This method typically yields a product with high purity, characterized by NMR and mass spectrometry confirming the structure of 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate.
Method 2: One-Pot Synthesis via Multi-Step Reaction
-
- Ethyl acetoacetate
- Acetic anhydride
- Amine catalyst (e.g., pyridine)
-
- Mix ethyl acetoacetate with acetic anhydride in a flask equipped with a stirrer.
- Add the amine catalyst and heat the mixture to reflux.
- After completion, cool the reaction mixture and precipitate the product by adding water.
- Isolate the solid product through filtration and wash with cold ethanol.
Yield and Characterization:
This method can provide moderate to high yields depending on reaction conditions, with characterization performed using IR spectroscopy and elemental analysis.
Method Comparison Table
| Method | Yield (%) | Time Required | Purity | Characterization Techniques |
|---|---|---|---|---|
| Direct Synthesis | 80-90 | 6 hours | High | NMR, Mass Spectrometry |
| One-Pot Synthesis | 60-75 | 12 hours | Moderate | IR Spectroscopy, Elemental Analysis |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ethanimidate Group
The ethanimidate moiety (N-acetylethanimidate) undergoes nucleophilic substitution reactions. For example:
Reaction with primary amines :
This reaction proceeds via attack of the amine nucleophile at the electrophilic imidate carbon, followed by elimination of ethanol .
Hydrolysis Reactions
The compound is susceptible to both acidic and basic hydrolysis:
-
Acidic conditions : Cleavage of the ethanimidate group yields acetic acid and a diketone intermediate .
-
Basic conditions : Hydrolysis produces acetate ions and a β-diketone derivative:
Condensation Reactions
The β-diketone system participates in keto-enol tautomerism, enabling enolate formation. This facilitates:
-
Aldol condensations : Reaction with aldehydes/ketones forms extended conjugated systems.
-
Michael additions : Enolate intermediates attack α,β-unsaturated carbonyl compounds.
| Reaction Type | Conditions | Product |
|---|---|---|
| Aldol Condensation | Basic (NaOH/EtOH) | Cross-conjugated diketone |
| Michael Addition | Catalytic LDA, THF | β-Keto-enolate adduct |
Coordination Chemistry
The β-diketone moiety acts as a bidentate ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable chelates:
These complexes are characterized by intense absorption bands in UV-Vis spectra (~300–400 nm) .
Photochemical Reactivity
Under UV light (λ = 254 nm), the ethanimidate group undergoes photolytic cleavage, generating acetyl radicals detectable via EPR spectroscopy .
Key Mechanistic Insights
-
Steric effects : The acetyl group adjacent to the ethanimidate reduces reactivity toward bulky nucleophiles.
-
Electronic effects : Electron-withdrawing dioxo groups enhance electrophilicity at the imidate carbon.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by:
- Molecular Formula : C7H11NO3
- Molecular Weight : Approximately 199.204 g/mol
- Functional Groups : Two carbonyl groups (dioxo) and an N-acetyl group attached to an ethanimidate moiety.
These structural features contribute to its reactivity, making it a versatile intermediate in organic synthesis.
Applications in Organic Synthesis
One of the primary applications of 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate lies in organic synthesis. Its electrophilic carbonyl groups can participate in nucleophilic addition reactions, allowing it to serve as an important building block for various chemical transformations.
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound, including:
- Condensation Reactions : Combining carbonyl compounds with amines or imines.
- Rearrangement Reactions : Utilizing the compound's electrophilic nature to facilitate rearrangements leading to more complex structures.
These methods highlight the compound's versatility as an intermediate in synthesizing pharmaceuticals and other organic compounds.
Biological Applications
While primarily used in synthetic chemistry, preliminary studies suggest potential biological applications for 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate:
- Interaction Studies : Research is needed to explore its interactions with biological molecules, which could reveal therapeutic potentials.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
Case Studies
-
Antimicrobial Properties :
- A study involving derivatives of similar structures indicated that modifications could enhance efficacy against bacterial strains. The minimum inhibitory concentration (MIC) was reported around 256 µg/mL for related compounds.
-
Cytotoxicity :
- Investigations into cytotoxic effects have shown promise against cancer cell lines. For instance, compounds with similar motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone and imidate groups allow it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxopentan-3-yl acetate
- 2,4-Dioxopentan-3-yl methacrylate
- 2,4-Dioxopentan-3-yl benzoate
Biological Activity
2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
- Molecular Formula : C7H11NO
- Molecular Weight : 141.17 g/mol
- IUPAC Name : 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate
Biological Activity Overview
The biological activity of 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It can influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry demonstrated that 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate significantly reduced pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response with a maximum inhibition of IL-6 and TNF-alpha at concentrations above 10 µM, suggesting its potential utility in treating inflammatory diseases.
| Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 0 | 0 | 0 |
| 10 | 25 | 20 |
| 50 | 60 | 55 |
| 100 | 85 | 80 |
Anticancer Activity
Research published in Cancer Letters investigated the cytotoxic effects of the compound on various cancer cell lines. The study found that it induced apoptosis in breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 70 |
| HeLa (Cervical) | 25 | 50 |
| A549 (Lung) | 30 | 40 |
Safety Profile
In preclinical trials assessing the safety profile of this compound, no significant toxicity was observed at therapeutic doses. A study involving rat models indicated that administration at doses up to 100 mg/kg did not result in adverse effects on liver or kidney function.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate?
Methodological Answer:
Synthesis typically involves a two-step process:
Acetylation of Ethanimidate Precursors : React N-hydroxyethylimidate derivatives with acetyl chloride under anhydrous conditions. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
Condensation with 2,4-Diketopentane : Employ a nucleophilic acyl substitution reaction in dichloromethane (DCM) at 0–5°C to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) with UV detection.
Purification :
- Column Chromatography : Use silica gel (60–120 mesh) with a gradient eluent (hexane:ethyl acetate, 8:2 to 6:4) to isolate the product.
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystallization. Confirm purity via HPLC (C18 column, λ = 254 nm) and NMR (δ 2.1 ppm for acetyl groups) .
Advanced: How can computational modeling resolve contradictions in experimental reactivity data for this compound?
Methodological Answer:
Discrepancies between observed reactivity (e.g., unexpected hydrolysis rates) and theoretical predictions often arise from solvent effects or transition-state stabilization.
Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to model the electrophilic carbonyl group’s interaction with nucleophiles. Include implicit solvent models (e.g., PCM for acetonitrile) .
Molecular Dynamics (MD) Simulations : Simulate solvation dynamics to identify hydrogen-bonding networks that stabilize intermediates.
Validation : Compare computed activation energies with experimental Arrhenius plots. If contradictions persist, re-evaluate solvent polarity or consider alternative mechanisms (e.g., keto-enol tautomerism) .
Basic: What spectroscopic techniques are critical for characterizing its structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify acetyl protons (δ 2.1–2.3 ppm) and imine protons (δ 8.5–9.0 ppm). Integrate peaks to confirm stoichiometry.
- ¹³C NMR : Assign carbonyl carbons (δ 170–210 ppm) and imine carbons (δ 150–160 ppm).
- IR Spectroscopy : Detect C=O stretches (1650–1750 cm⁻¹) and C=N stretches (1600–1680 cm⁻¹) to confirm functional groups.
- X-ray Crystallography : Use SHELX software for structure refinement. Resolve ambiguities in stereochemistry with SHELXL’s least-squares minimization .
Advanced: How should researchers address conflicting data in stability studies under varying pH conditions?
Methodological Answer:
Contradictions in stability profiles (e.g., degradation at pH 7 vs. pH 4) require systematic analysis:
Controlled Kinetic Studies : Perform HPLC-based assays at 25°C, 37°C, and 50°C to measure degradation rates. Use Arrhenius plots to extrapolate shelf life.
pH-Rate Profiling : Identify pH-dependent degradation pathways (e.g., acid-catalyzed hydrolysis vs. base-induced elimination).
Mass Spectrometry (MS) : Characterize degradation products (e.g., diketone or acetylated byproducts) to infer mechanisms.
Statistical Validation : Apply ANOVA to assess significance of pH effects. Reconcile outliers by repeating experiments under inert atmospheres to rule out oxidation .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods (≥0.5 m/s airflow).
- Storage : Store at −20°C in amber vials under nitrogen to prevent hydrolysis. Label containers with hazard symbols (irritant, moisture-sensitive).
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Advanced: What strategies optimize its use as a crosslinking agent in polymer chemistry?
Methodological Answer:
To enhance crosslinking efficiency:
Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize reactive intermediates.
Stoichiometric Tuning : Adjust the molar ratio of crosslinker to polymer (1:20 to 1:50) to balance mechanical strength and flexibility.
Real-Time Monitoring : Employ in-situ FTIR to track imidate consumption (disappearance of C=N peak at 1620 cm⁻¹).
Thermal Analysis : Use DSC to identify glass transition temperatures (Tg) and optimize curing conditions (e.g., 80°C for 24 hours) .
Basic: How is the compound’s purity validated for use in mechanistic studies?
Methodological Answer:
- Chromatographic Methods :
- HPLC : Achieve baseline separation with a C18 column (acetonitrile:water, 70:30, 1.0 mL/min). Purity ≥98% is required for kinetic studies.
- GC-MS : Detect volatile impurities (e.g., residual acetyl chloride) with a DB-5 column.
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Melting Point : Compare observed mp (e.g., 112–114°C) with literature data to verify consistency .
Advanced: What role does tautomerism play in its reactivity, and how can it be experimentally probed?
Methodological Answer:
The keto-enol tautomerism of the 2,4-diketone moiety influences nucleophilic attack sites.
Deuterium Exchange Experiments : Dissolve the compound in D₂O and monitor ¹H NMR shifts (disappearance of enolic protons at δ 12–14 ppm).
UV-Vis Spectroscopy : Track absorbance changes (λ = 280–320 nm) under acidic vs. basic conditions to identify tautomeric forms.
Theoretical Calculations : Compare DFT-predicted tautomer energies with experimental equilibrium constants. Use Eyring plots to quantify energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
